
(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro substituents on its phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with trifluoromethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the ®-enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways such as dopaminergic, serotonergic, or adrenergic pathways, depending on its specific application.
Comparación Con Compuestos Similares
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
4-Fluoro-3-methylphenylamine: A structurally similar compound lacking the trifluoromethyl group.
2,2,2-Trifluoro-1-phenylethan-1-amine: A compound with a similar trifluoromethyl group but different substitution on the phenyl ring.
Uniqueness: ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and fluoro substituents, which confer distinct physicochemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
Clave InChI |
ZBOWUJJDCNGTEL-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)F |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
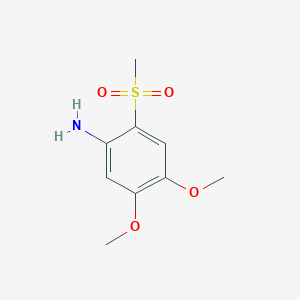
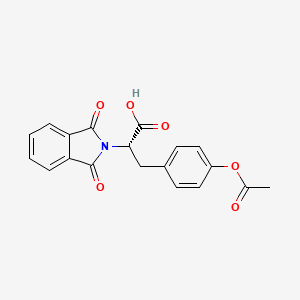
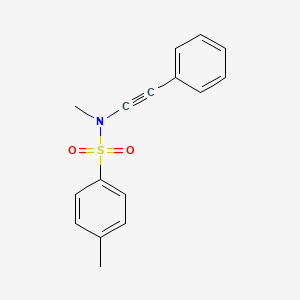


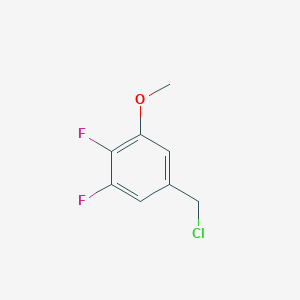
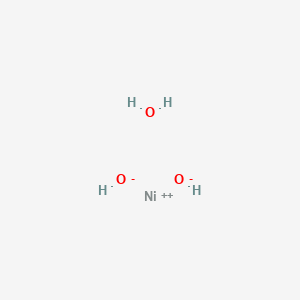
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)

